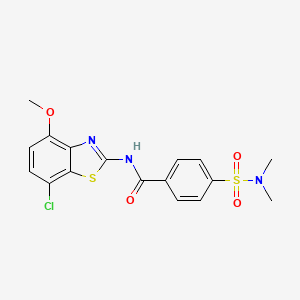

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide

Description

N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide is a benzothiazole-derived small molecule featuring a 7-chloro-4-methoxy-substituted benzothiazole core linked via an amide bond to a 4-(dimethylsulfamoyl)benzoyl group. The dimethylsulfamoyl moiety on the benzamide component introduces steric bulk and polar sulfonamide functionality, which may enhance solubility and modulate target binding .

The synthesis of analogous compounds, such as N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide (41d), involves coupling 7-chloro-4-methoxy-1,3-benzothiazol-2-amine with substituted sulfonyl chlorides under standard amidation conditions, yielding moderate to good isolated yields (e.g., 67% for 41d) .

Properties

IUPAC Name |

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O4S2/c1-21(2)27(23,24)11-6-4-10(5-7-11)16(22)20-17-19-14-13(25-3)9-8-12(18)15(14)26-17/h4-9H,1-3H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESNYSNGJDKEAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Chlorination and Methoxylation: The benzothiazole core is then chlorinated and methoxylated using appropriate reagents such as thionyl chloride and methanol.

Coupling with Benzamide: The final step involves coupling the chlorinated and methoxylated benzothiazole with 4-(dimethylsulfamoyl)benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

Antimicrobial Applications

Research indicates that compounds with similar structures to N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide exhibit significant antimicrobial properties. A study on analogs of 2-mercaptobenzimidazole derivatives demonstrated their effectiveness against various bacterial and fungal strains.

Antimicrobial Activity Case Study

A study evaluated the antimicrobial efficacy of synthesized benzamide derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| N1 | 1.27 | Bacillus subtilis |

| N8 | 1.43 | Escherichia coli |

| N22 | 2.60 | Klebsiella pneumoniae |

These findings suggest that derivatives of this compound could be developed into effective antimicrobial agents .

Anticancer Applications

The anticancer potential of this compound has been explored in various studies. The benzothiazole scaffold has been linked to significant anticancer activity due to its ability to inhibit key enzymes involved in cancer cell proliferation.

Anticancer Activity Case Study

A comparative study assessed the anticancer activity of several benzamide derivatives against human colorectal carcinoma cell lines (HCT116). The results indicated that certain compounds exhibited IC50 values lower than that of the standard drug 5-fluorouracil (5-FU).

| Compound | IC50 (µM) | Comparison with 5-FU |

|---|---|---|

| N9 | 5.85 | More potent |

| N18 | 4.53 | More potent |

| 5-FU | 9.99 | Standard reference |

The compounds N9 and N18 showed promising results, indicating their potential as lead compounds for further development in cancer therapy .

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or modulation of biological processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Key Observations :

- The dimethylsulfamoyl group in the target compound replaces the methoxy (41d) or methyl () substituents in analogues. This substitution introduces a bulkier, more polar group that may alter solubility, membrane permeability, and binding interactions.

- The chloro and methoxy groups on the benzothiazole ring are conserved across analogues, suggesting their critical role in maintaining electronic and steric properties necessary for biological activity .

Physicochemical and Pharmacokinetic Properties

- Solubility : The dimethylsulfamoyl group likely enhances aqueous solubility compared to the methoxy or methyl substituents in 41d and , respectively, due to increased polarity. However, steric hindrance from the dimethyl groups may partially offset this effect.

- Lipophilicity : The chloro and methoxy substituents on the benzothiazole core contribute to moderate lipophilicity, which may facilitate passive diffusion across biological membranes.

Implications for Further Research

- Structure-Activity Relationship (SAR) Studies: Systematic substitution of the benzamide/sulfonamide group (e.g., replacing dimethylsulfamoyl with cyano or nitro groups) could elucidate the role of polar substituents in target binding and selectivity.

- Pharmacokinetic Profiling : Empirical studies on solubility, metabolic stability, and plasma protein binding are needed to validate hypotheses derived from structural comparisons.

Biological Activity

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

- Molecular Formula : C16H10ClN3O2S2

- Molar Mass : 375.85 g/mol

- Density : 1.579 g/cm³ (predicted)

- pKa : 5.59 (predicted) .

Antiproliferative Activity

Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values observed in different studies:

The exact mechanism of action for this compound remains under investigation. However, it is suggested that the compound may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation. The presence of the benzothiazole moiety is believed to enhance its interaction with cellular targets, potentially leading to increased cytotoxicity .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values are summarized below:

| Bacterial Strain | MIC (µM) | Activity |

|---|---|---|

| E. faecalis | 8 | Selective antibacterial activity |

| S. aureus | 32 | Moderate activity |

| E. coli | 16 | Notable activity against efflux-del strains |

This dual functionality as both an anticancer and antimicrobial agent positions the compound as a promising candidate for further development in therapeutic applications.

Case Studies

-

Anticancer Efficacy :

A study evaluated the compound's efficacy against breast cancer cell lines (MCF-7). Results indicated that it significantly inhibited cell growth at low micromolar concentrations, outperforming some standard chemotherapeutic agents like doxorubicin and etoposide . -

Antimicrobial Testing :

Another investigation focused on the antibacterial properties against Gram-positive and Gram-negative bacteria, revealing effective inhibition of growth in E. faecalis and S. aureus strains, suggesting potential for treating antibiotic-resistant infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.